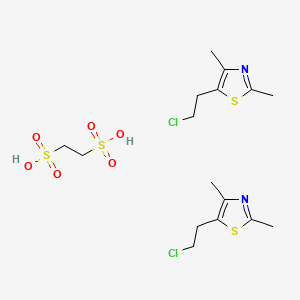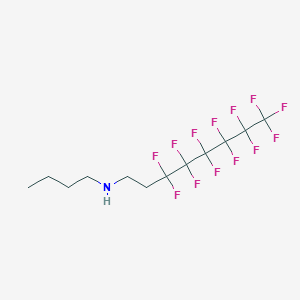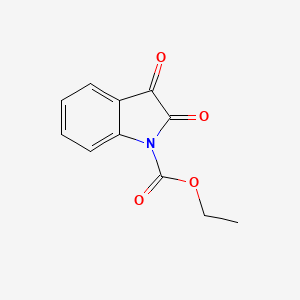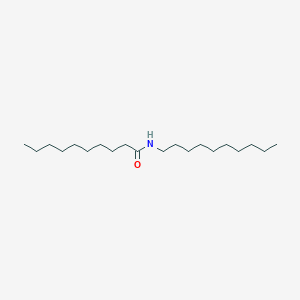
Decanamide, N-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanamide, N-decyl-: is an organic compound with the molecular formula C10H21NO. It is a type of fatty acid amide, specifically a decanoic acid amide. This compound is known for its surfactant properties and is used in various industrial applications, including as a solvent and in agrochemical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanamide, N-decyl- can be synthesized through the reaction of decanoic acid with ammonia or an amine. One common method involves the reaction of decanoic acid with decylamine under heating conditions to form the amide bond .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-decyl- often involves the use of catalysts to enhance the reaction efficiency. For example, sodium metasilicate and sodium metaaluminate can be used as catalysts in the preparation process . The reaction typically occurs at elevated temperatures (30-100°C) and involves the addition of sulfuric acid to generate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Decanamide, N-decyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Decanamide, N-decyl- can lead to the formation of decanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Decanamide, N-decyl- is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds .
Biology: In biological research, Decanamide, N-decyl- has been studied for its antimicrobial properties. It has shown activity against various pathogenic organisms, including bacteria and fungi .
Medicine: It can be used in the development of new antimicrobial agents .
Industry: In the industrial sector, Decanamide, N-decyl- is used in agrochemical formulations as a solvent and surfactant. It helps in the dispersion of active ingredients in water-based formulations .
Wirkmechanismus
The mechanism of action of Decanamide, N-decyl- involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . This compound targets various molecular pathways involved in cell membrane synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyldecanamide: This compound is similar in structure but has two methyl groups attached to the nitrogen atom.
N,N-Dimethyloctanamide: This compound has a shorter carbon chain compared to Decanamide, N-decyl- and is used in similar applications.
Uniqueness: Decanamide, N-decyl- is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its surfactant properties make it particularly useful in industrial applications where dispersion and solubilization are required .
Eigenschaften
CAS-Nummer |
33598-69-5 |
|---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


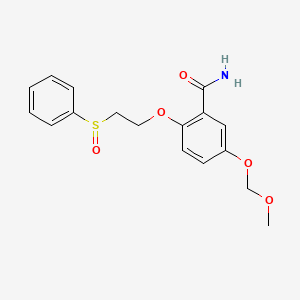
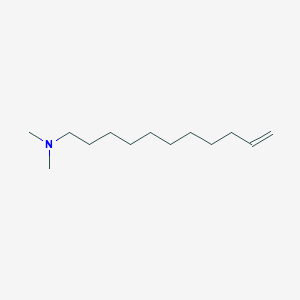
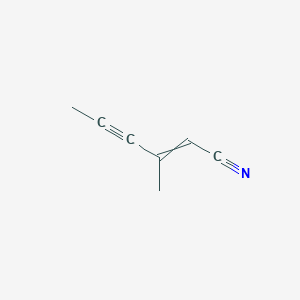
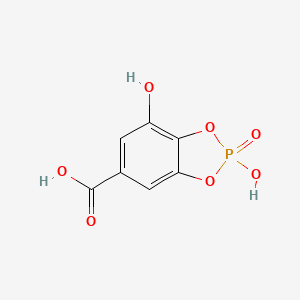
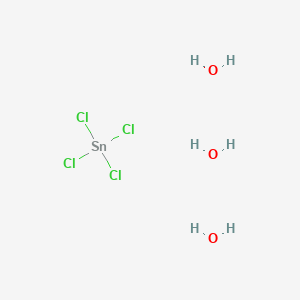
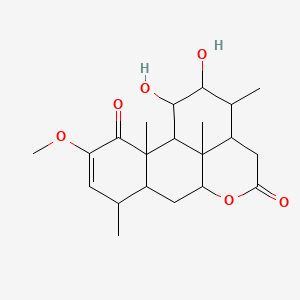
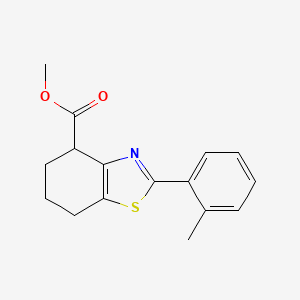
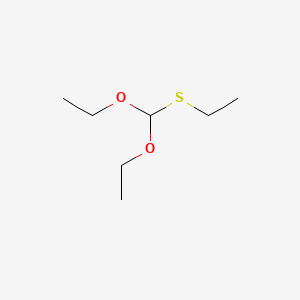
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
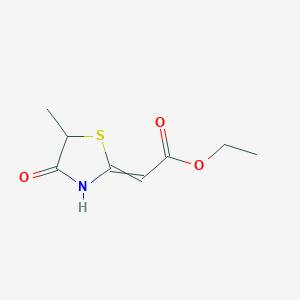
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
